Sulfamerazine-13C6
Overview
Description
Sulfamerazine-13C6, also known as sulfamerazine, is a sulfonamide antibiotic. It is a derivative of sulfanilamide and is used primarily for its antibacterial properties. This compound is characterized by its ability to inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamerazine-13C6 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylpyrimidine-2-amine and benzenesulfonyl chloride.
Reaction: The 4-methylpyrimidine-2-amine is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide linkage.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Sulfamerazine-13C6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Sulfamerazine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial growth inhibition and the mechanism of action of sulfonamide antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Sulfamerazine-13C6 involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of dihydrofolic acid, which is essential for bacterial DNA synthesis and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfamethazine: Similar to sulfamerazine but with a different substitution pattern on the pyrimidine ring.
Sulfapyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different biological activity.
Uniqueness
Sulfamerazine-13C6 is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective against certain bacterial strains and suitable for specific therapeutic applications .
Properties
IUPAC Name |
4-amino-N-(4-methylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,9+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-PBZDKDNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746846 | |
Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-80-8 | |
Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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